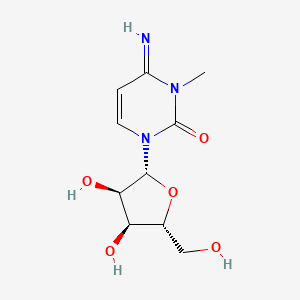

3-Methylcytidine

Description

This compound has been reported in Geodia barretti with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-64-9 | |

| Record name | 3-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of 3-methylcytidine (m3C) in tRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of 3-methylcytidine (m3C), a critical post-transcriptional modification in transfer RNA (tRNA). We delve into the molecular machinery responsible for its deposition, its multifaceted roles in tRNA structure, stability, and the translation process, and its implications in human health and disease. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Introduction to this compound (m3C) in tRNA

This compound (m3C) is a conserved post-transcriptional modification found in both cytoplasmic and mitochondrial tRNAs across eukaryotes.[1] This modification primarily occurs at position 32 (C32) in the anticodon loop of specific tRNA isoacceptors, including those for serine, threonine, and arginine.[2][3] Its strategic location within the anticodon loop suggests a crucial role in modulating the structural integrity of tRNA and the fidelity of protein synthesis.[4] The biogenesis of m3C is a complex process orchestrated by a family of S-adenosylmethionine (SAM)-dependent methyltransferases, with distinct enzymes functioning in the cytoplasm and mitochondria.[1][5] Dysregulation of m3C modification has been implicated in various pathological conditions, including cancer, highlighting the importance of understanding its fundamental biological roles.[2]

The m3C Methyltransferase Machinery

In humans, the deposition of m3C in tRNA is carried out by members of the methyltransferase-like (METTL) protein family. These enzymes exhibit remarkable specificity for different tRNA substrates and subcellular compartments.

-

Cytoplasmic m3C Methyltransferases: METTL2A, METTL2B, and METTL6

-

METTL2A and METTL2B: These closely related enzymes are responsible for m3C32 formation in tRNA-Thr and tRNA-Arg isoacceptors.[5][6] The recognition of tRNA-Thr by METTL2A is dependent on the presence of another modification, N6-threonylcarbamoyladenosine (t6A), at position 37.[6]

-

METTL6: This enzyme specifically modifies tRNA-Ser isoacceptors.[2][5] Its activity is uniquely dependent on an interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, ensuring the specific methylation of tRNA-Ser.[7]

-

-

Mitochondrial m3C Methyltransferase: METTL8

-

METTL8: This enzyme is targeted to the mitochondria and is responsible for the m3C32 modification of mitochondrial tRNA-Thr and tRNA-Ser(UCN).[8][9] Alternative splicing of the METTL8 gene can produce different isoforms, with the mitochondrial isoform playing a key role in regulating mitochondrial translation.[10][11] The activity of METTL8 on mitochondrial tRNA-Ser(UCN) is dependent on the i6A37 modification.[10]

-

Biological Functions of m3C in tRNA

The presence of m3C at position 32 of the anticodon loop has profound effects on the structure and function of tRNA, ultimately impacting the efficiency and fidelity of protein synthesis.

Role in tRNA Structure and Stability

The methylation at the N3 position of cytosine introduces a positive charge and a methyl group that disrupts the Watson-Crick base-pairing face of the nucleotide.[12] This modification is thought to influence the conformation of the anticodon loop.[4] Studies have shown that the loss of m3C in mitochondrial tRNA-Ser-UGA leads to alterations in its native structure, suggesting a role for m3C in proper tRNA folding.[8] The modification can also influence the thermal stability of the anticodon stem-loop, with its effect being pH-dependent.[13]

Role in Translation

The location of m3C32 within the anticodon loop directly implicates it in the process of translation.

-

Codon Recognition and Decoding Fidelity: By influencing the anticodon loop's conformation, m3C can modulate codon-anticodon interactions at the ribosome, thereby affecting decoding accuracy and efficiency.[3] The absence of m3C32 on tRNA-Ser has been shown to increase ribosome occupancy and decrease the translation of mRNAs enriched with serine codons.[1] Conversely, the loss of m3C32 on tRNA-Arg/Thr leads to decreased ribosome occupancy.[1]

-

Translational Frameshifting: Modifications in the anticodon loop are known to be critical for maintaining the reading frame during translation. While the direct impact of m3C on frameshifting is still under investigation, its role in ensuring proper codon-anticodon pairing is crucial for preventing such errors.

-

Cellular Processes: The influence of m3C on translation has downstream effects on various cellular processes. For instance, deficiencies in m3C32 have been shown to impair cell cycle progression and the DNA damage response.[1]

Quantitative Data on m3C Modification

The following tables summarize key quantitative findings related to the m3C modification in tRNA.

| Enzyme Knockout | Affected tRNA | Reduction in m3C Levels | Reference |

| METTL2 | Total tRNA | ~30-40% | [14] |

| METTL6 | Total tRNA | ~10-15% | [14] |

| METTL2A/2B/6 | tRNA-Ser-GCT | Complete depletion of m3C32 | [2] |

Table 1: Impact of m3C Methyltransferase Knockout on m3C Levels.

| tRNA Species | Modification Level at C32 (in HEK293T WT cells) | Reference |

| Cytoplasmic tRNA-Ser | >95% | [2] |

| Cytoplasmic tRNA-Thr | >95% | [2] |

Table 2: Stoichiometry of m3C32 Modification in Human Cells.

| Anticodon Stem-Loop | Condition | Melting Temperature (TM) | Reference |

| Unmodified tRNA-Arg-UCU | pH 7.5 | 61.6 ± 0.2 °C | [13] |

| Unmodified tRNA-Arg-UCU | pH 5.0 | 67.2 ± 0.2 °C | [13] |

Table 3: Effect of pH on the Thermal Stability of an Unmodified Anticodon Stem-Loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study m3C in tRNA.

tRNA Isolation

Objective: To isolate a fraction of small RNAs enriched in tRNA from total cellular RNA.

Protocol:

-

Total RNA Extraction: Isolate total RNA from cultured cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard TRIzol-based method.[15][16]

-

tRNA Enrichment (Optional but Recommended):

-

Size-Exclusion Chromatography: Fractionate the total RNA using size-exclusion chromatography to separate small RNAs (<200 nucleotides) from larger RNA species like rRNA and mRNA.[17]

-

Polyacrylamide Gel Electrophoresis (PAGE): Alternatively, resolve the total RNA on a denaturing polyacrylamide gel (e.g., 10% polyacrylamide, 8 M urea). Excise the gel region corresponding to the size of tRNAs (approximately 70-90 nucleotides). Elute the tRNA from the gel slices by crushing and soaking in an appropriate buffer (e.g., 0.3 M sodium acetate) overnight at 4°C. Precipitate the eluted tRNA with ethanol.[18]

-

-

Quantification and Quality Control: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0. Assess the integrity of the tRNA fraction by running an aliquot on a denaturing polyacrylamide gel.

Analysis of m3C by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify m3C within the total tRNA population or in a specific tRNA isoacceptor.

Protocol:

-

tRNA Digestion to Nucleosides:

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.[1]

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific mass transitions for m3C and other nucleosides are used for detection and quantification.[3] For m3C, a common transition is m/z 258.1 → 126.1.[3]

-

-

Data Analysis:

-

Integrate the peak areas for each nucleoside.

-

Quantify the amount of m3C relative to the canonical nucleosides (A, C, G, U).

-

Primer Extension Analysis for Site-Specific m3C Detection

Objective: To map the location of m3C in a specific tRNA molecule. The presence of m3C can cause the reverse transcriptase to pause or terminate one nucleotide before the modified base.

Protocol:

-

Primer Design and Labeling:

-

Design a DNA oligonucleotide primer that is complementary to a region 3' of the suspected modification site.

-

Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.

-

-

Annealing:

-

Anneal the radiolabeled primer to the target tRNA by heating the mixture to 90°C and then slowly cooling to room temperature.

-

-

Primer Extension Reaction:

-

Perform a reverse transcription reaction using a reverse transcriptase (e.g., AMV or SuperScript). The reaction mixture should contain the annealed tRNA-primer complex, dNTPs, and the enzyme in its appropriate buffer.

-

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C).

-

-

Gel Electrophoresis and Visualization:

-

Denature the reaction products and resolve them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer and an unmodified template.

-

Visualize the radiolabeled cDNA products by autoradiography. A band corresponding to a stop in reverse transcription one nucleotide 3' to the modified cytosine indicates the presence of m3C.

-

Visualizing the World of m3C in tRNA

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of m3C in tRNA.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutually exclusive substrate selection strategy by human m3C RNA transferases METTL2A and METTL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32) modification: a subset of tRNAsSer requires N6-isopentenylation of A37 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. jdc.jefferson.edu [jdc.jefferson.edu]

- 19. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

The Emergence of 3-Methylcytidine (m3C) in mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on messenger RNA (mRNA) that profoundly influence gene expression and cellular function. Among these, 3-methylcytidine (m3C), a modification once thought to be primarily confined to transfer RNA (tRNA), has been identified in eukaryotic mRNA, opening a new frontier in post-transcriptional gene regulation. This technical guide provides an in-depth exploration of the discovery, history, and molecular players involved in the dynamic regulation of m3C in mRNA. It details the enzymatic machinery responsible for its deposition ("writers"), removal ("erasers"), and the ongoing search for its recognition factors ("readers"). Furthermore, this guide presents a summary of quantitative data, detailed experimental protocols for m3C detection, and visual representations of the associated molecular pathways and workflows to equip researchers with the foundational knowledge required to investigate the role of m3C in health and disease.

Discovery and History of m3C in mRNA

While this compound (m3C) has been known to exist in various RNA species for decades, its definitive identification in eukaryotic messenger RNA (mRNA) is a more recent discovery that has significantly expanded the scope of the epitranscriptome.

Initial studies on RNA modifications predominantly focused on abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). The first evidence for the existence of m3C in mRNA emerged from studies in mice and humans, which identified specific methyltransferases responsible for this modification. A pivotal 2017 study provided the first strong evidence for m3C in mRNA by identifying METTL8 as the primary enzyme responsible for its deposition.[1][2][3][4][5][6][7][8][9] This discovery was crucial as it distinguished the m3C modification machinery for mRNA from that of tRNA, which is primarily handled by METTL2 and METTL6.[5][6][7] Subsequent research has focused on elucidating the functional significance of this modification, its dynamic regulation, and its potential implications in various physiological and pathological processes.

The m3C Regulatory Machinery: Writers, Erasers, and Readers

The biological impact of m3C modification in mRNA is orchestrated by a coordinated interplay of proteins that add, remove, and recognize this chemical mark.

"Writers": The Methyltransferases Depositing m3C

The primary enzyme responsible for installing the m3C mark on mRNA is Methyltransferase-like 8 (METTL8) .[4][5][6][7][10][11]

-

METTL8: Initially, METTL8 was implicated in modifying both mitochondrial and nuclear RNAs.[12][13][14] However, further studies have clarified that specific isoforms of METTL8 are responsible for m3C deposition in mRNA. Alternative splicing of the METTL8 gene generates different protein isoforms with distinct subcellular localizations. A nuclear-localizing isoform of METTL8 is responsible for m3C modification in mRNAs and long noncoding RNAs (lncRNAs).[15] In contrast, a mitochondrial isoform of METTL8 is involved in modifying mitochondrial tRNAs, which is crucial for mitochondrial translation and respiration.[12][13][14][16]

"Erasers": The Demethylases Removing m3C

The reversibility of the m3C modification is managed by demethylases, also known as "erasers." Two key enzymes from the AlkB homolog (ALKBH) family have been identified to possess this activity.

-

ALKBH1 (AlkB Homolog 1): ALKBH1 has been shown to be a primary eraser of m3C in the mRNA of mammalian cells.[13][17] Overexpression of ALKBH1 leads to a decrease in global m3C levels in mRNA, while its knockdown results in an increase.[17] ALKBH1 is found in both the nucleus and mitochondria.[18][19]

-

ALKBH3 (AlkB Homolog 3): While ALKBH3 is a known demethylase for m1A and m3C in tRNA, it has also been implicated in the demethylation of m3C in other RNA species.[20][21][22][23] ALKBH3 is localized in both the cytoplasm and the nucleus.[1][24]

"Readers": The Search for m3C-Binding Proteins

"Reader" proteins are responsible for recognizing specific RNA modifications and translating them into functional consequences, such as altered mRNA stability, translation, or localization. While the reader proteins for other modifications like N6-methyladenosine (m6A) are well-characterized (e.g., the YTH domain-containing family of proteins), the specific readers for m3C on mRNA are still under active investigation.[14][15][17][18][25][26][27]

Currently, there is no definitive evidence for a dedicated m3C reader protein for mRNA. The YTH domain proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the primary readers for m6A, but their affinity for m3C has not been established.[3][4][14][15][16][17][18][25][26][27] Identifying the proteins that specifically recognize and bind to m3C-modified mRNA is a critical next step in understanding the downstream functional consequences of this modification.

Quantitative Analysis of m3C in mRNA

Quantifying the abundance of m3C in mRNA is essential for understanding its regulatory roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.

| Tissue/Cell Line | Method | m3C Abundance (relative to total cytidine) | Reference |

| Mouse Liver | LC-MS/MS | ~5-7 fold enrichment in poly(A)-enriched RNA compared to total RNA | [28] |

| Human HCT116 Cells | LC-MS/MS | Comparable levels to m5C and m1A in poly(A) RNA | [29] |

| Human MCF7 Cells | HAC-seq | Predominantly found in tRNAs with high stoichiometry; no significant evidence in mRNA at comparable levels | [2] |

Note: The absolute stoichiometry of m3C in mRNA is still an area of active research. Current data suggests that m3C is a low-abundance modification in mRNA compared to its prevalence in tRNA.[2]

Functional Implications of m3C in mRNA

The presence of a methyl group at the N3 position of cytidine can alter its base-pairing properties and the local RNA structure, thereby influencing various aspects of mRNA metabolism.

-

mRNA Stability: A significant proportion of m3C sites are found in the 3' untranslated region (3' UTR) of mRNAs, and this modification has been associated with mRNA degradation.[15][29]

-

Translation: The impact of m3C on mRNA translation is an emerging area of study. Modifications within the coding sequence or regulatory regions could potentially influence ribosome transit and protein synthesis.

-

RNA Structure: The m3C modification disrupts the Watson-Crick C:G base pairing, which can significantly alter the local secondary structure of mRNA.[30] This structural change may, in turn, affect interactions with RNA-binding proteins and other regulatory molecules.

-

Disease Relevance: Dysregulation of m3C levels in mRNA has been implicated in human diseases, including cancer. For instance, altered expression of METTL8 and ALKBH1, leading to changes in m3C levels, has been observed in hepatocellular carcinoma.[17] The METTL8-mediated m3C modification of mitochondrial tRNAs has also been linked to glioblastoma progression through the HIF1α/RTK/Akt signaling pathway.[12][13]

Experimental Protocols

Quantification of m3C in mRNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute and relative quantification of modified nucleosides in RNA.

Principle: This method involves the enzymatic digestion of purified mRNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. The amount of m3C is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Detailed Protocol:

-

mRNA Isolation:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).

-

Purify mRNA from total RNA using oligo(dT)-magnetic beads to select for polyadenylated transcripts. Perform two rounds of purification to minimize rRNA contamination.

-

Assess the purity and integrity of the mRNA using a Bioanalyzer or similar instrument.

-

-

Enzymatic Digestion to Nucleosides:

-

To 100-200 ng of purified mRNA, add a nuclease cocktail for complete digestion. A common cocktail includes:

-

Nuclease P1 (to digest RNA to 5'-mononucleotides)

-

Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Spike the digested sample with a known amount of stable isotope-labeled this compound ([13C, 15N]-m3C) as an internal standard for absolute quantification.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the nucleosides.

-

Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Define the specific precursor-to-product ion transitions for both native m3C and the stable isotope-labeled internal standard.

-

Generate a standard curve using known concentrations of unlabeled m3C to determine the absolute quantity in the sample.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both endogenous m3C and the internal standard.

-

Calculate the amount of m3C in the original mRNA sample based on the standard curve and normalize to the total amount of input RNA (typically by quantifying one of the canonical nucleosides like cytidine).

-

Transcriptome-wide Mapping of m3C by m3C-IP-seq

m3C immunoprecipitation followed by high-throughput sequencing (m3C-IP-seq) allows for the genome-wide identification of m3C sites in mRNA.

Principle: This technique utilizes an antibody that specifically recognizes m3C to enrich for m3C-containing RNA fragments from a fragmented transcriptome. These enriched fragments are then sequenced and mapped back to the genome to identify the locations of the modification.

Detailed Protocol:

-

mRNA Fragmentation:

-

Isolate and purify mRNA as described for the LC-MS/MS protocol.

-

Fragment the mRNA into ~100-nucleotide fragments using RNA fragmentation buffer or enzymatic methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented mRNA with an anti-m3C antibody in an IP buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-RNA complexes.

-

Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m3C-containing RNA fragments from the antibody-bead complexes.

-

Prepare a sequencing library from the eluted RNA fragments. This typically involves:

-

Ligation of 3' and 5' adapters.

-

Reverse transcription to generate cDNA.

-

PCR amplification of the cDNA library.

-

-

Also, prepare a sequencing library from an input control sample (fragmented mRNA that did not undergo immunoprecipitation).

-

-

High-Throughput Sequencing:

-

Sequence the m3C-IP and input libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify peaks of enriched read coverage in the m3C-IP sample compared to the input control. These peaks represent putative m3C sites.

-

Use peak-calling algorithms (e.g., MACS2) to statistically identify significant m3C peaks.

-

Perform motif analysis on the sequences under the peaks to identify any consensus sequence motifs for m3C deposition.

-

Visualizations of Pathways and Workflows

The m3C Modification Cycle in mRNA

Caption: The dynamic cycle of this compound (m3C) modification on mRNA.

Experimental Workflow for LC-MS/MS Quantification of m3C

Caption: Workflow for the quantification of m3C in mRNA using LC-MS/MS.

Experimental Workflow for m3C-IP-seq

Caption: Workflow for transcriptome-wide mapping of m3C by m3C-IP-seq.

Future Directions

The study of m3C in mRNA is a rapidly evolving field with several key questions remaining to be answered:

-

Identification of m3C Readers: The discovery of specific m3C reader proteins is paramount to understanding the downstream functional consequences of this modification.

-

Absolute Stoichiometry: Determining the precise stoichiometry of m3C on specific transcripts in different cellular contexts will provide crucial insights into its regulatory potential.

-

Functional Heterogeneity: Investigating whether the function of m3C varies depending on its location within an mRNA transcript (e.g., 5' UTR, coding sequence, 3' UTR).

-

Crosstalk with Other Modifications: Exploring the potential interplay between m3C and other RNA modifications in regulating mRNA fate.

-

Therapeutic Potential: Understanding the role of the m3C regulatory machinery in disease could unveil new therapeutic targets for a range of pathologies, including cancer.

This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery and history of this compound in mRNA. As research in this area continues to accelerate, a deeper understanding of the biological roles of this enigmatic modification will undoubtedly emerge, with significant implications for both basic science and clinical applications.

References

- 1. Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. m6A-binding YTHDF proteins promote stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of m6A-Associated RNA Binding Proteins Using an Integrative Computational Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. YTHDF1 and YTHDC1 m6A reader proteins regulate HTLV-1 tax and hbz activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 20. researchgate.net [researchgate.net]

- 21. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. protocols.io [protocols.io]

- 29. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

role of 3-methylcytidine in gene expression regulation

An In-Depth Technical Guide to the Role of 3-methylcytidine (m3C) in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m3C) is a post-transcriptional RNA modification increasingly recognized for its significant role in the intricate regulation of gene expression. This dynamic mark, found on both transfer RNA (tRNA) and messenger RNA (mRNA), is meticulously controlled by a dedicated set of "writer" and "eraser" enzymes. The presence of m3C influences RNA structure, stability, and decoding processes during translation, thereby fine-tuning protein synthesis and other cellular functions. Dysregulation of m3C homeostasis has been implicated in various pathological conditions, including cancer, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of m3C, detailing its molecular machinery, functional consequences, and the experimental methodologies used for its study.

The m3C Machinery: Writers, Erasers, and the Emerging Role of Readers

The dynamic regulation of m3C levels on RNA is orchestrated by specific enzymes that add (writers) and remove (erasers) the methyl group.

The "Writers": METTL Family of Methyltransferases

In mammals, the installation of m3C is carried out by members of the Methyltransferase-like (METTL) protein family, with distinct specificities for different RNA types.[1][2][3][4]

-

METTL2 (METTL2A/METTL2B): Primarily responsible for m3C modification in specific tRNAs.[1][3] METTL2A and METTL2B are human orthologs of the yeast Trm140.[5] METTL2 modifies tRNA-arginine and tRNA-threonine members.[6]

-

METTL6: Also contributes to m3C formation in specific tRNAs, particularly the tRNA-serine family.[1][3][6] It is a homolog of the fission yeast Trm141.[2]

-

METTL8: Initially identified as the sole m3C writer for mRNA.[1][2][3] Subsequent research has revealed that a predominant isoform of METTL8 is localized to the mitochondria, where it installs m3C at position 32 of mitochondrial tRNAs (mt-tRNAThr and mt-tRNASer(UCN)), playing a crucial role in mitochondrial protein translation and respiratory activity.[7] A nuclear isoform of METTL8 is responsible for m3C deposition in mRNAs.[7]

The "Erasers": ALKBH Family of Demethylases

The reversible nature of m3C modification is managed by demethylases from the AlkB homolog (ALKBH) family.

-

ALKBH1: This enzyme has been identified as an eraser for m3C in mRNA.[7][8] Overexpression of ALKBH1 leads to a decrease in mRNA m3C levels, while its knockdown results in an increase.[8]

-

ALKBH3: Primarily known to demethylate m3C in tRNA.[7][9] It can also demethylate 1-methyladenosine (m1A) in both tRNA and mRNA.[1][2][9][10] ALKBH3 shows a preference for single-stranded nucleic acids.[1]

The "Readers": An Unfolding Story

While the concept of "reader" proteins that recognize specific RNA modifications and mediate downstream effects is well-established for marks like N6-methyladenosine (m6A) through the YTH domain-containing protein family, the existence of dedicated m3C readers is still an active area of investigation.[11][12][13][14][15][16] The YTH domain forms a hydrophobic pocket that specifically accommodates the methyl group of m6A.[11][12] It is plausible that similar domains or novel protein families exist that can recognize the m3C mark and recruit effector proteins to modulate RNA fate.

Functional Consequences of m3C Modification

The presence of m3C on RNA has profound effects on its structure and function, ultimately impacting gene expression.

Impact on tRNA Structure and Function

The m3C modification at position 32 (m3C32) in the anticodon loop of tRNAs is crucial for maintaining their structural integrity and decoding function.[17][18][19]

-

tRNA Folding and Stability: m3C32 influences the three-dimensional structure of the anticodon loop, which is critical for accurate codon recognition.[17][19]

-

Translation Regulation: The absence of m3C32 can impair translation.[17][18] Interestingly, the effect on translation is codon- and tRNA-context-dependent.

Role of m3C in mRNA Metabolism

The discovery of m3C in mRNA has opened new avenues for understanding its role in post-transcriptional gene regulation.

-

mRNA Stability: A significant proportion of m3C sites in mRNA are found in the 3' untranslated region (3' UTR) and are associated with mRNA degradation.[7]

-

Dynamic Regulation: The levels of m3C in mRNA are dynamic and can be altered in response to cellular stress, such as hypoxia, which leads to a reduction in METTL8 expression and consequently, a decrease in mRNA m3C levels.[7]

Quantitative Data on m3C Modification

The following tables summarize key quantitative findings from studies on m3C modification.

Table 1: Impact of Writer Knockout on tRNA m3C Levels

| Gene Knockout | RNA Type | Reduction in m3C Levels | Cell/Tissue Type | Reference |

| METTL2 | Total tRNA | ~30-40% | Mouse and Human cells | [1][3][4] |

| METTL6 | Total tRNA | ~10-15% | Mouse and Human cells | [1][3][4] |

Table 2: Impact of Eraser Modulation on RNA m3C Levels

| Eraser Modulation | RNA Type | Change in m3C Levels | Cell/Tissue Type | Reference |

| ALKBH1 Overexpression | mRNA | Decrease | Human cells | [8] |

| ALKBH1 Knockdown | mRNA | Increase | Human cells | [8] |

| ALKBH3 Overexpression | tRNA | Decrease | HeLa cells | [9] |

| ALKBH3 Knockdown | tRNA | Increase | HeLa cells | [9] |

Table 3: Kinetic Parameters of ALKBH3 Demethylation Activity

| Substrate | kcat/KM (μM-1 min-1) | Reference |

| m1A-containing RNA | 0.11 | [10] |

| 1mA-containing ssDNA | 0.12 | [10] |

| 3mC-containing ssDNA | 0.10 | [10] |

Experimental Protocols for m3C Analysis

This section provides detailed methodologies for key experiments used to study m3C modification.

Primer Extension Analysis for m3C in tRNA

This method is used to detect modifications in specific tRNAs that block or stall reverse transcriptase.

Protocol:

-

Primer Labeling: 5'-end label an oligonucleotide primer specific to the tRNA of interest with 32P-ATP using T4 polynucleotide kinase.

-

Annealing: Anneal 1-2 pmol of the 32P-labeled primer to 2 μg of total RNA or 500 ng to 1 μg of purified tRNA in Superscript III buffer (Invitrogen). Heat the mixture to 80°C for 5 minutes and then allow it to cool slowly to 25°C over 20-30 minutes.

-

Reverse Transcription: Extend the annealed primer using 1 μl of Superscript III reverse transcriptase (Invitrogen) in the presence of 0.1 mM of each dNTP at 55°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of RNA loading dye (formamide containing 0.1% bromophenol blue).

-

Gel Electrophoresis: Heat the samples at 85°C for 5 minutes and resolve the cDNA products on a 15% polyacrylamide gel containing 8 M urea.

-

Visualization: Visualize the results by autoradiography. A band corresponding to a truncated product indicates a block in reverse transcription, which can be indicative of an m3C modification.[20]

m3C Immunoprecipitation and Sequencing (m3C-IP-seq)

This technique allows for the transcriptome-wide mapping of m3C sites at single-nucleotide resolution.[7]

Protocol:

-

RNA Fragmentation: Fragment total RNA or poly(A)-selected mRNA to an appropriate size (e.g., ~100 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m3C antibody to enrich for m3C-containing RNA fragments.

-

Washing: Wash the antibody-RNA complexes to remove non-specifically bound RNA.

-

Elution: Elute the m3C-enriched RNA fragments from the antibody.

-

Library Preparation: Prepare a cDNA library from the eluted RNA fragments.

-

Sequencing: Perform high-throughput sequencing of the cDNA library.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks that represent m3C-modified regions.

In Vitro Demethylation Assay for ALKBH Enzymes

This assay is used to determine the demethylase activity of recombinant ALKBH proteins on m3C-containing RNA substrates.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant ALKBH enzyme (e.g., ALKBH1 or ALKBH3), an m3C-containing RNA substrate, Fe(II), α-ketoglutarate, and a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction, for example, by adding EDTA to chelate the Fe(II).

-

Analysis: Analyze the demethylation of the RNA substrate using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of m3C and cytidine.

Signaling Pathways and Crosstalk

The dynamic nature of m3C modification suggests its involvement in cellular signaling pathways. While specific pathways directly regulated by m3C are still being elucidated, its impact on translation and mRNA stability points to a role in modulating pathways that are sensitive to protein dosage, such as cell cycle control and stress responses.

Furthermore, the epitranscriptome is characterized by a complex interplay between different RNA modifications. The presence of one modification can influence the deposition or removal of another, creating a combinatorial code that fine-tunes gene expression. The crosstalk between m3C and other modifications, such as m1A and N6-isopentenyladenosine (i6A), has been observed and is an active area of research.[21][22][23]

Visualizations of Key Processes

Diagram 1: The m3C "Writer-Eraser" Machinery

Caption: The dynamic regulation of this compound (m3C) modification on RNA.

Diagram 2: Experimental Workflow for m3C-IP-seq

Caption: A streamlined workflow for transcriptome-wide mapping of m3C sites.

Diagram 3: Logical Relationship of m3C's Impact on Translation

Caption: The influence of m3C on tRNA structure and its downstream effects on translation.

Conclusion and Future Directions

The study of this compound has unveiled a new layer of complexity in the regulation of gene expression. The identification of its dedicated writers and erasers has established m3C as a dynamic and reversible modification. Its profound impact on tRNA function and emerging roles in mRNA metabolism underscore its importance in maintaining cellular homeostasis.

Future research will likely focus on several key areas:

-

Identification of m3C Readers: The discovery of specific m3C reader proteins will be crucial for elucidating the downstream signaling pathways and molecular mechanisms through which m3C exerts its function.

-

Elucidating Regulatory Networks: A deeper understanding of the signaling pathways that regulate the expression and activity of m3C writers and erasers is needed.

-

Crosstalk with Other Modifications: Further investigation into the interplay between m3C and other epitranscriptomic marks will provide a more holistic view of post-transcriptional gene regulation.

-

Therapeutic Potential: Given the links between m3C dysregulation and disease, the development of small molecule inhibitors or activators of m3C metabolic enzymes holds promise for novel therapeutic interventions.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the exciting and rapidly evolving field of m3C biology. Continued exploration in this area will undoubtedly uncover further insights into the fundamental principles of gene expression and open new avenues for the treatment of human diseases.

References

- 1. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Basis of Human ALKBH3 Mediated RNA N1 -methyladenosine (m1 A) Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. par.nsf.gov [par.nsf.gov]

- 6. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Proteins of mRNA Modification: Writers, Readers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | YTH Domain Proteins: A Family of m6A Readers in Cancer Progression [frontiersin.org]

- 14. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mbexc.de [mbexc.de]

- 19. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The crosstalk between m6A RNA methylation and other epigenetic regulators: a novel perspective in epigenetic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wenglab.cn [wenglab.cn]

- 23. researchgate.net [researchgate.net]

3-Methylcytidine (m3C): A Potential Biomarker in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Epitranscriptomics in Oncology

The field of oncology is increasingly recognizing the significance of epitranscriptomics—the study of chemical modifications to RNA that regulate gene expression without altering the underlying RNA sequence. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) has emerged as a critical player in cellular physiology and disease.[1] m3C is a post-transcriptional modification where a methyl group is added to the N3 position of a cytidine residue.[2][3] This modification is found in various RNA species, most prominently in transfer RNA (tRNA) and, as discovered more recently, in messenger RNA (mRNA).[2][3][4][5]

The installation of m3C is catalyzed by a family of RNA methyltransferases known as Methyltransferase-like (METTL) proteins. In humans and mice, three distinct enzymes have been identified: METTL2 and METTL6, which primarily modify tRNAs, and METTL8, which is responsible for m3C modification in mRNA.[2][3][6] Dysregulation of these "writer" enzymes and the subsequent alteration in m3C levels have been increasingly linked to the pathogenesis of various cancers, positioning m3C and its associated machinery as promising biomarkers for cancer diagnosis, prognosis, and therapeutic targeting. This guide provides a comprehensive overview of m3C's role in cancer, methodologies for its detection, and its potential clinical applications.

The m3C "Writer" Enzymes and Their Role in Cancer

The biological impact of m3C is intrinsically linked to the function and expression of its methyltransferases. Aberrant expression of METTL enzymes has been observed across a wide range of malignancies, often correlating with patient prognosis.[1]

-

METTL8: As the primary writer of m3C in mRNA, METTL8 is a focal point of m3C research in cancer.[2][3] It exists in two isoforms, with a nuclear isoform responsible for m3C methylation in mRNAs and long noncoding RNAs (lncRNAs).[7] Upregulation of METTL8 has been documented in breast cancer and is associated with lower patient survival in pancreatic cancer.[8][9] In glioblastoma, METTL8 promotes cancer stemness and tumorigenicity by influencing mitochondrial respiration and activating the HIF1α/RTK/Akt signaling pathway.[10] Functionally, METTL8 has been shown to enhance cancer cell migration, and its knockdown can impede this process in breast cancer cell lines.[11] Frameshift mutations in METTL8 have also been identified in colorectal cancers.[9]

-

METTL2 (METTL2A & METTL2B): METTL2 is responsible for adding m3C at position 32 of specific tRNAs, including tRNAThr and tRNAArg.[2][3] Studies have revealed that METTL2A, in particular, is amplified in approximately 7% of breast invasive carcinoma (BRCA) cases, and its overexpression is an independent predictor of poor overall survival.[1] This suggests METTL2A may function as an oncogene in breast cancer by activating pathways related to DNA synthesis and cell proliferation.[1]

-

METTL6: METTL6 also contributes to m3C modification in tRNAs and has been shown to interact with seryl-tRNA synthetase, suggesting a role in modifying serine tRNA isoacceptors.[2][3] Like other m3C writers, its expression is altered in various cancers, contributing to the overall prognostic signature of m3C-related genes.[1]

Quantitative Data: m3C-Related Gene Expression in Cancer

The dysregulation of m3C writer enzymes is a common feature across numerous cancer types. The following tables summarize the differential expression of these genes and their prognostic significance based on data from multi-omics analyses, including The Cancer Genome Atlas (TCGA).

Table 1: Differential Expression of m3C Methyltransferases in Cancer vs. Normal Tissues

| Gene | Cancers with Significant Upregulation | Cancers with Significant Downregulation |

|---|---|---|

| METTL2A | Bladder Urothelial Carcinoma (BLCA), Breast invasive carcinoma (BRCA), Cholangiocarcinoma (CHOL), Colon adenocarcinoma (COAD), Esophageal carcinoma (ESCA), Head and Neck squamous cell carcinoma (HNSC), Kidney renal clear cell carcinoma (KIRC), Kidney renal papillary cell carcinoma (KIRP), Liver hepatocellular carcinoma (LIHC), Lung adenocarcinoma (LUAD), Lung squamous cell carcinoma (LUSC), Prostate adenocarcinoma (PRAD), Rectum adenocarcinoma (READ), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA), Uterine Corpus Endometrial Carcinoma (UCEC) | Kidney Chromophobe (KICH) |

| METTL2B | BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KICH, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, READ, STAD | Not specified as significantly downregulated in cited literature |

| METTL6 | BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KICH, KIRC, KIRP, LIHC, LUAD, LUSC, READ, STAD | Not specified as significantly downregulated in cited literature |

| METTL8 | BLCA, BRCA, CHOL, ESCA, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, STAD, UCEC | Not specified as significantly downregulated in cited literature |

(Data synthesized from an integrative analysis of TCGA data).[1]

Table 2: Prognostic Value of m3C Methyltransferase Expression in Cancer

| Gene | Associated with Poor Overall Survival (High Expression) | Associated with Favorable Overall Survival (High Expression) |

|---|---|---|

| METTL2A | Breast invasive carcinoma (BRCA), Kidney renal papillary cell carcinoma (KIRP), Liver hepatocellular carcinoma (LIHC) | Not specified |

| METTL2B | Kidney renal clear cell carcinoma (KIRC) | Not specified |

| METTL6 | Adrenocortical carcinoma (ACC), KIRC, LIHC, Sarcoma (SARC) | Not specified |

| METTL8 | Bladder Urothelial Carcinoma (BLCA), Brain Lower Grade Glioma (LGG), Kidney renal papillary cell carcinoma (KIRP), Lung adenocarcinoma (LUAD), Pancreatic adenocarcinoma (PAAD), Thyroid carcinoma (THCA) | Not specified |

(Data synthesized from prognostic analyses of TCGA data).[1][8]

Signaling Pathways and Mechanisms of Action

The oncogenic roles of m3C modifications are beginning to be understood at the molecular level. The primary mechanism involves the modulation of key cancer-related signaling pathways, either through effects on mitochondrial function or direct regulation of oncogenic transcripts.

A notable example is the role of METTL8 in glioblastoma. METTL8-mediated m3C modification of mitochondrial tRNAs enhances mitochondrial translation and respiration. This metabolic reprogramming, in turn, influences the hypoxia-regulatory HIF1α pathway, which is crucial for maintaining the hallmarks of glioblastoma, including the persistence of glioma stem cells that drive tumor recurrence and therapy resistance.[10] This establishes a direct link between m3C modification, cancer cell metabolism, and a critical oncogenic signaling axis.

Methodologies for m3C Detection and Quantification

The study of m3C as a biomarker requires robust and precise analytical methods. Methodologies can be broadly categorized into quantitative analysis using mass spectrometry and transcriptome-wide mapping using next-generation sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of m3C. It provides high sensitivity and specificity by measuring the mass-to-charge ratio of the target molecule. The general workflow involves the complete enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Quantification of m3C by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for RNA modification analysis.[2][12][13]

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit) or TRIzol-based methods.

-

For mRNA-specific analysis, perform poly(A) selection using oligo(dT)-magnetic beads.

-

Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer. A minimum of 1-5 µg of RNA is typically required.

-

-

Enzymatic Digestion to Nucleosides:

-

In a sterile, RNase-free tube, combine 1-5 µg of RNA with 2 units of Nuclease P1 in a final volume of 25 µL containing 10 mM ammonium acetate (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add 2.5 µL of 1 M ammonium bicarbonate and 1 unit of alkaline phosphatase.

-

Incubate at 37°C for an additional 2 hours. This ensures complete dephosphorylation of nucleoside monophosphates.

-

Centrifuge the reaction mixture at 10,000 x g for 5 minutes and collect the supernatant containing the free nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Separate nucleosides on a C18 reverse-phase column using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple-reaction monitoring (MRM).

-

Define the specific precursor-to-product ion transition for m3C (e.g., 258.1→126.1 m/z).[2]

-

Simultaneously monitor transitions for canonical nucleosides (A, C, G, U) for normalization.

-

-

Quantification: Generate a standard curve using known concentrations of pure m3C and canonical nucleoside standards. Calculate the amount of m3C in the sample relative to the amount of a canonical nucleoside (e.g., fmol of m3C per pmol of C).

-

Sequencing-Based Mapping of m3C

To identify the precise locations of m3C within the transcriptome, several sequencing-based methods have been developed.

-

HAC-seq (Hydrazine-Aniline Cleavage sequencing): This is a chemically-based method specific for m3C.[4][5] Hydrazine treatment opens the pyrimidine ring of cytidine, but the positive charge of m3C makes it resistant. Subsequent aniline treatment cleaves the RNA backbone only at the sites of non-methylated, hydrazine-treated cytidines, leaving m3C sites intact. Sequencing libraries are then prepared from the resulting fragments, and the 5' ends of sequencing reads correspond to the position immediately following the m3C modification.[4][5]

-

m3C-IP-seq (m3C Immunoprecipitation sequencing): This method utilizes an antibody that specifically recognizes m3C to enrich for RNA fragments containing the modification.[7] The enriched RNA is then sequenced to identify m3C-containing transcripts. This approach has been instrumental in profiling m3C sites in mRNA and lncRNA.[7]

-

Other Methods: Techniques like ARM-seq, HAMR, and AlkAniline-seq can also detect m3C, often alongside other modifications, by leveraging the fact that m3C can induce stalls or misincorporations during reverse transcription.[4][7][14]

Clinical Potential: m3C as a Cancer Biomarker

The consistent dysregulation of m3C writers and the resulting changes in m3C patterns in tumors highlight their potential as multifaceted clinical biomarkers.

-

Diagnostic and Prognostic Biomarkers: The differential expression of METTL enzymes between tumor and normal tissues suggests their utility as diagnostic markers.[1] Furthermore, the strong correlation between the expression levels of METTL2A, METTL6, and METTL8 and patient survival in numerous cancers positions them as powerful prognostic indicators.[1][8] These markers could be assessed in tumor biopsies via immunohistochemistry or qRT-PCR.

-

Predictive Biomarkers and Therapeutic Targets: As our understanding of m3C's role in oncogenic pathways deepens, it may serve as a predictive biomarker for response to certain therapies. For instance, tumors with high METTL8 expression and reliance on altered mitochondrial metabolism might be more susceptible to drugs targeting this process. Moreover, the METTL enzymes themselves represent novel therapeutic targets. Developing small molecule inhibitors against enzymes like METTL2A or METTL8 could offer a new therapeutic avenue for cancers driven by m3C dysregulation.[1]

Conclusion and Future Directions

This compound is transitioning from a mere curiosity in the epitranscriptome to a modification of significant interest in cancer biology. The discovery of its dedicated writer enzymes and their frequent dysregulation in tumors provides a solid foundation for its exploration as a clinical biomarker. The link between METTL8, mitochondrial function, and the HIF1α pathway exemplifies the profound impact this single modification can have on cancer cell biology.

Future research should focus on several key areas:

-

Expanding Quantitative Studies: Larger cohort studies are needed to validate the prognostic significance of METTL expression and circulating m3C levels across a wider range of cancers.

-

Functional Characterization: Further elucidation of the downstream effects of m3C on specific mRNA targets is crucial to fully understand its role in tumorigenesis.

-

Therapeutic Development: The design and testing of specific inhibitors for METTL enzymes, particularly METTL8 and METTL2A, is a high-priority area for drug development.

-

Technology Advancement: Improving the sensitivity and throughput of m3C detection methods, especially for analysis in liquid biopsies (e.g., circulating tumor RNA), will be key to clinical translation.

References

- 1. Integrative analysis of m3C associated genes reveals METTL2A as a potential oncogene in breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyltransferase-like proteins in cancer biology and potential therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - N2CR [medicine.nus.edu.sg]

- 11. METTL8 mRNA Methyltransferase Enhances Cancer Cell Migration via Direct Binding to ARID1A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 14. mdpi.com [mdpi.com]

The Physiological Relevance of N3-methylcytidine (m3C) RNA Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-methylcytidine (m3C) is a post-transcriptional RNA modification that plays a critical role in a diverse range of physiological processes. Initially identified in abundant non-coding RNAs, its presence and functional significance in messenger RNA (mRNA) have expanded the epitranscriptomic landscape. This technical guide provides a comprehensive overview of the physiological relevance of m3C, detailing the enzymatic machinery responsible for its deposition and removal, its impact on RNA function, and its implications in health and disease. We delve into the molecular mechanisms through which m3C influences translation, mitochondrial function, stem cell pluripotency, and the pathogenesis of cancer and neurodevelopmental disorders. This guide also presents a summary of quantitative data on m3C abundance and detailed methodologies for its detection and analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this dynamic RNA modification as a potential therapeutic target.

Introduction to m3C RNA Modification

Nthis compound (m3C) is a reversible chemical modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification involves the addition of a methyl group to the nitrogen at the third position of the cytosine ring. The discovery of enzymes that install ("writers") and potentially remove ("erasers") this mark underscores its dynamic nature and regulatory potential in gene expression.[3][4] The functional consequences of m3C modification are context-dependent, influencing RNA stability, structure, and decoding processes during translation.[5][6]

The m3C "Writers" and "Erasers"

The installation and removal of m3C are tightly regulated by specific enzymes, ensuring precise control over its spatial and temporal distribution.

Writers: In mammals, a family of methyltransferase-like (METTL) proteins are responsible for catalyzing the formation of m3C. These enzymes exhibit substrate specificity, targeting distinct RNA populations.

-

METTL2 (METTL2A/METTL2B in humans): Primarily modifies cytoplasmic tRNAs, specifically at position C32 in the anticodon loop of tRNA-Arg and tRNA-Thr isoacceptors.[7][8]

-

METTL6: Also targets cytoplasmic tRNAs, with a preference for tRNA-Ser isoacceptors at position C32.[9][10][11] METTL6's function has been linked to the regulation of pluripotency and tumor cell growth.[9][10]

-

METTL8: This enzyme is unique in its primary localization to the mitochondria, where it installs m3C at position 32 of mitochondrial tRNA-Thr and tRNA-Ser(UCN).[2][12][13][14] This modification is crucial for efficient mitochondrial translation and respiratory chain function.[2][12][14] Some studies have also suggested a role for METTL8 in mRNA modification and R-loop formation.[15]

Erasers: The demethylation of m3C is less well-characterized than its installation. However, evidence points to the involvement of the AlkB homolog family of dioxygenases.

-

ALKBH3: This enzyme has been shown to possess demethylase activity towards m1A and m3C in tRNA.[4][16] By removing these methyl marks, ALKBH3 can influence tRNA stability and lead to the generation of tRNA-derived small RNAs (tDRs), which have regulatory roles in cancer progression.[4]

Physiological Functions of m3C Modification

The m3C modification exerts its influence on cellular physiology primarily by modulating the function of tRNA and potentially mRNA.

Regulation of Translation

The placement of m3C at position C32 in the anticodon loop of tRNAs is critical for maintaining translational fidelity and efficiency. This modification helps to stabilize the anticodon loop structure, ensuring accurate codon recognition.[5] Deficiency in m3C modification can lead to ribosomal stalling and altered protein synthesis.[12] Specifically, METTL8-mediated m3C modification of mitochondrial tRNAs is essential for the balanced translation of mitochondrially encoded proteins, which are key components of the respiratory chain.[2][17]

Mitochondrial Function

METTL8's role in modifying mitochondrial tRNAs directly links m3C to mitochondrial health. Proper mitochondrial translation is vital for cellular energy production through oxidative phosphorylation. Loss of METTL8 and the subsequent reduction in m3C on mitochondrial tRNAs impair respiratory chain activity.[2][17] This mitochondrial dysfunction has been implicated in various pathological conditions, including cancer.[2]

Stem Cell Pluripotency and Development

The m3C modification landscape is dynamic during development and plays a role in maintaining the pluripotent state of embryonic stem cells (ESCs). METTL6, in particular, has been identified as a crucial regulator of pluripotency.[1][9] Knockout of Mettl6 in mouse ESCs leads to impaired self-renewal and a shift towards differentiation, accompanied by widespread changes in mRNA levels and translation.[9] This suggests that m3C-mediated translational control is essential for the precise gene expression programs that govern stem cell fate.

Role in Cancer

Dysregulation of m3C modification has been increasingly linked to cancer. The eraser ALKBH3 is overexpressed in several cancers, and its demethylase activity promotes tumor progression by inducing the formation of oncogenic tDRs.[4] METTL6 has been identified as a key regulator of tumor cell growth, particularly in hepatocellular carcinoma.[9][10] Furthermore, the mitochondrial functions regulated by METTL8 are often reprogrammed in cancer cells to support their high metabolic demands, highlighting another avenue through which m3C can impact tumorigenesis.[2]

Implications in Neurodevelopmental Disorders

Emerging evidence suggests a role for RNA modifications, including m3C, in neurodevelopment and neurological diseases.[18][19] METTL8-dependent m3C modification of mitochondrial tRNAs is critical for the maintenance of embryonic cortical neural stem cells in both mice and humans.[17] Deficiencies in this pathway lead to reduced mitochondrial protein translation and impaired neurogenesis.[17] These findings open up new avenues for understanding the molecular basis of neurodevelopmental disorders.

Quantitative Analysis of m3C Modification

The abundance of m3C varies across different RNA species and cellular contexts. Quantitative analysis is crucial for understanding its regulatory roles.

| RNA Type | Location | Stoichiometry/Abundance | Key Enzymes | Reference |

| Cytoplasmic tRNA-Arg | C32 | ~30-40% of total tRNA m3C | METTL2 | [7] |

| Cytoplasmic tRNA-Thr | C32 | ~30-40% of total tRNA m3C | METTL2 | [7] |

| Cytoplasmic tRNA-Ser | C32 | ~10-15% of total tRNA m3C | METTL6 | [7] |

| Mitochondrial tRNA-Thr | C32 | High | METTL8 | [2][17] |

| Mitochondrial tRNA-Ser(UCN) | C32 | High | METTL8 | [2][17] |

| mRNA | Various | Low | METTL8 (proposed) | [7] |

Experimental Protocols for m3C Analysis

A variety of techniques are available to detect, map, and quantify m3C modifications in RNA.

Hydrazine-Aniline Cleavage Sequencing (HAC-seq)

HAC-seq is a method for the transcriptome-wide mapping of m3C at single-nucleotide resolution.[5][20]

Principle: The method relies on the chemical reactivity of m3C towards hydrazine, which, under specific conditions, leads to the cleavage of the RNA backbone at the modified site upon treatment with aniline. The resulting fragments are then sequenced and mapped to identify the precise locations of m3C.[5][21]

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA and remove ribosomal RNA. Fragment the RNA to a desired size range (e.g., 100-200 nucleotides).

-

Hydrazine Treatment: Incubate the fragmented RNA with a 10% hydrazine solution in the presence of 3M NaCl. This high salt concentration ensures the specificity of the reaction for m3C.[5]

-

Aniline Cleavage: After hydrazine treatment, precipitate the RNA and resuspend it in an aniline-containing buffer to induce cleavage at the modified cytosines.

-

Library Preparation and Sequencing: Ligate adapters to the cleaved RNA fragments, reverse transcribe to cDNA, and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. The 5' ends of the reads will correspond to the nucleotide immediately downstream of the m3C site, allowing for precise mapping.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of RNA modifications.[6][22]

Principle: RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[6][22]

Detailed Methodology:

-

RNA Digestion: Digest purified RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and phosphatases (e.g., alkaline phosphatase) to obtain a mixture of ribonucleosides.[6]

-

Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column to separate the different modified and unmodified nucleosides.

-

Mass Spectrometric Analysis: Eluted nucleosides are introduced into a mass spectrometer. A specific precursor ion for m3C is selected and fragmented, and the intensity of a characteristic product ion is measured for quantification.[23]

-

Quantification: The amount of m3C is determined by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard or by using an external calibration curve generated with a pure m3C standard.[23]

Northern Blotting

Northern blotting can be used to assess changes in the modification status of specific tRNAs.[24][25]

Principle: This technique relies on the fact that some modifications, including m3C, can hinder the hybridization of a complementary oligonucleotide probe. A decrease in hybridization signal for a probe spanning the modification site, relative to a control probe hybridizing to an unmodified region of the same RNA, can indicate the presence of the modification.[24]

Detailed Methodology:

-

RNA Electrophoresis and Transfer: Separate total RNA on a denaturing polyacrylamide gel and transfer it to a nylon membrane.[26][27]

-

Probe Design and Labeling: Design two oligonucleotide probes for the target tRNA: one that overlaps with the m3C site and a control probe that binds to a region devoid of modifications. Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Hybridization and Washing: Hybridize the membrane with the labeled probes under stringent conditions. Wash the membrane to remove non-specifically bound probes.[26][27]

-

Detection and Quantification: Detect the signal from the hybridized probes using autoradiography or chemiluminescence. Quantify the signal intensity for both the modification-sensitive and control probes. A lower ratio of the modification-sensitive probe signal to the control probe signal in a wild-type sample compared to a sample lacking the m3C modification indicates the presence of m3C.[24]

Primer Extension Assay

This method can be used to map m3C sites in specific RNAs.[19][28]

Principle: A radiolabeled DNA primer is annealed to the RNA template downstream of the suspected modification site. Reverse transcriptase is then used to extend the primer. The presence of a bulky modification like m3C can cause the reverse transcriptase to pause or fall off, resulting in a truncated cDNA product.[28][29]

Detailed Methodology:

-

Primer Labeling and Annealing: 5'-end label a DNA primer with 32P and anneal it to the target RNA.[30][31]

-

Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV reverse transcriptase.[31]

-

Gel Electrophoresis and Autoradiography: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the truncated product on the gel indicates the location of the m3C modification.[28]

Signaling Pathways and Molecular Mechanisms

The physiological effects of m3C are mediated through distinct molecular pathways.

METTL8-Mediated Mitochondrial Translation and Respiration

Caption: METTL8-mediated m3C modification of mitochondrial tRNAs promotes efficient mitochondrial translation, supporting cellular respiration and neurogenesis.

METTL6 in Pluripotency and Cancer

Caption: METTL6-catalyzed m3C modification of tRNA-Ser ensures translational fidelity, which is critical for maintaining stem cell pluripotency and supporting tumor cell proliferation.

ALKBH3-Mediated tRNA Demethylation and Cancer Progression

Caption: Overexpression of the demethylase ALKBH3 in cancer leads to tRNA demethylation, instability, and the production of oncogenic tDRs, promoting cancer progression.

Therapeutic Potential and Future Directions

The critical roles of m3C modification in fundamental cellular processes and its dysregulation in diseases like cancer and neurodevelopmental disorders make the enzymes involved in its metabolism attractive targets for therapeutic intervention.[3][32] The development of small molecule inhibitors or activators targeting METTL proteins or ALKBH3 could offer novel strategies for treating these conditions.

Future research will likely focus on:

-

Elucidating the full repertoire of m3C-modified RNAs: While tRNA is a major substrate, the extent and functional significance of m3C in mRNA and other non-coding RNAs remain to be fully explored.

-

Identifying m3C "reader" proteins: The discovery of proteins that specifically recognize and bind to m3C will be crucial for understanding the downstream molecular consequences of this modification.

-

Developing more sensitive and high-throughput detection methods: Improved techniques will facilitate the study of m3C dynamics in a wider range of biological contexts.

-

Translating basic research findings into clinical applications: The development of specific and potent inhibitors for m3C-modifying enzymes will be a key step towards therapeutic applications.

References

- 1. METTLing in stem cell and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wikicrow.ai [wikicrow.ai]

- 4. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth [cancer.fr]

- 8. researchgate.net [researchgate.net]

- 9. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]